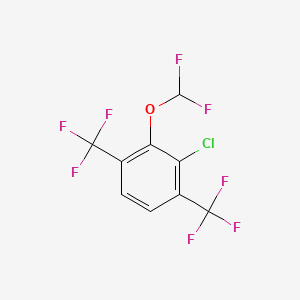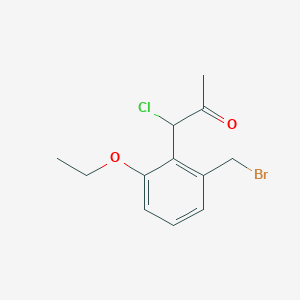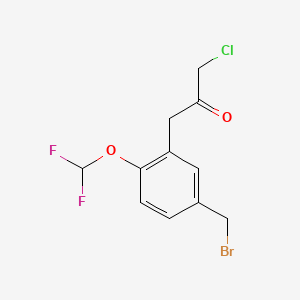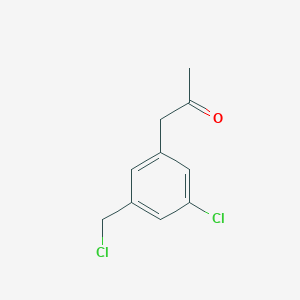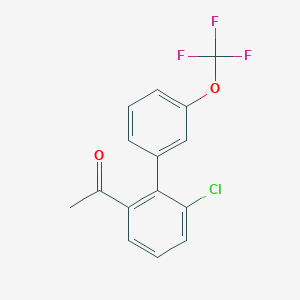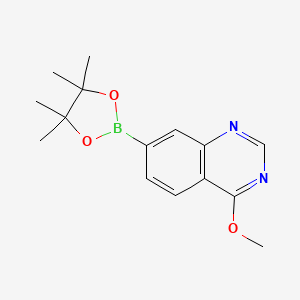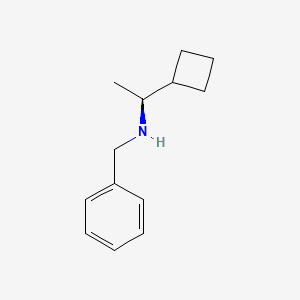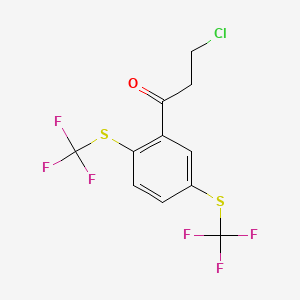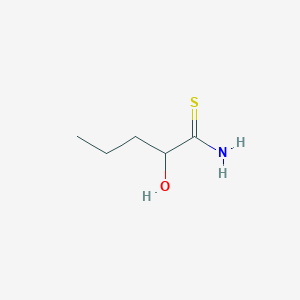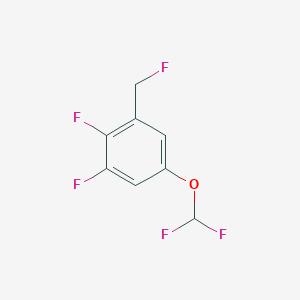![molecular formula C12H23N3O2 B14053868 tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate CAS No. 68076-40-4](/img/structure/B14053868.png)
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate: is an organic compound with the molecular formula C12H23N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-[(2-cyanoethyl)amino]butylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .
Medicine: It is investigated for its role in drug delivery systems and as a prodrug .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also utilized in the manufacture of specialty chemicals .
作用機序
The mechanism of action of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can modify protein structures, affecting their stability and function.
Pathways: The compound may influence metabolic pathways by altering enzyme activities.
類似化合物との比較
tert-Butyl N-(2-oxoethyl)carbamate: Similar in structure but with an oxoethyl group instead of a cyanoethyl group.
tert-Butyl (2-cyanoethyl)carbamate: A closely related compound with a similar cyanoethyl group.
tert-Butyl (4-aminophenethyl)carbamate: Contains an aminophenethyl group instead of a cyanoethyl group.
Uniqueness: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is unique due to its specific cyanoethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
特性
CAS番号 |
68076-40-4 |
|---|---|
分子式 |
C12H23N3O2 |
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl N-[4-(2-cyanoethylamino)butyl]carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-10-5-4-8-14-9-6-7-13/h14H,4-6,8-10H2,1-3H3,(H,15,16) |
InChIキー |
YHWSTQMDXGCLEA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCCNCCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


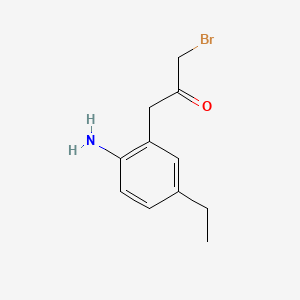
![4,7-Bis(5-bromothiophen-2-yl)-5,6-dinitrobenzo[c][1,2,5]thiadiazole](/img/structure/B14053803.png)
![4-[4-(1,1-Dimethylethyl)phenyl]-2,3-dihydro-2-methyl-1H-inden-1-one](/img/structure/B14053811.png)
